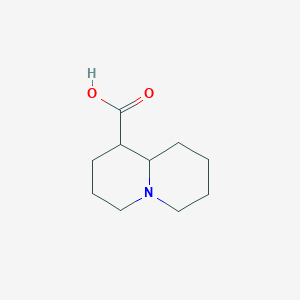

Octahydro-quinolizine-1-carboxylic acid

Descripción general

Descripción

Octahydro-quinolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H17NO2 It is a derivative of quinolizine, characterized by a fully saturated bicyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-quinolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of quinolizine derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve complete saturation of the bicyclic ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form more saturated derivatives, often using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized quinolizine derivatives.

Reduction: Fully saturated quinolizine derivatives.

Substitution: Amides, esters, and other substituted quinolizine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Octahydro-quinolizine-1-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter receptors makes it a valuable compound in drug development.

Biological Studies

The compound is utilized in studies investigating enzyme mechanisms and serves as a ligand in biochemical assays. Its interaction with specific molecular targets can influence biological pathways, making it relevant for research into therapeutic effects.

Chemical Synthesis

As a chiral building block, this compound aids in the asymmetric synthesis of complex molecules. Its versatility allows for various chemical reactions, including oxidation, reduction, and substitution, enabling the formation of diverse derivatives.

Case Study 1: Pharmaceutical Development

Research has demonstrated that derivatives of this compound exhibit significant biological activity against various pathogens. For instance, studies have shown that certain synthesized derivatives possess antimicrobial properties effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Antifibrotic Activity

A recent study explored the antifibrotic potential of quinoline-based compounds, revealing that modifications involving this compound enhance their therapeutic efficacy against lung fibrosis models . The research highlighted the importance of structural variations in improving pharmacological profiles.

Mecanismo De Acción

The mechanism of action of octahydro-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparación Con Compuestos Similares

Quinolizine: The parent compound, which is less saturated and has different chemical properties.

Indolizine: Another nitrogen-containing heterocycle with distinct biological activities.

Piperidine: A simpler nitrogen-containing ring structure with various applications.

Uniqueness: Octahydro-quinolizine-1-carboxylic acid is unique due to its fully saturated bicyclic structure, which imparts specific chemical and physical properties

Actividad Biológica

Octahydro-quinolizine-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound's molecular formula is C10H15NO2, and it features a carboxylic acid functional group that enhances its solubility and reactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of octahydro-quinolizine derivatives. For instance, derivatives exhibited significant inhibitory effects on the replication of influenza viruses. The structure–activity relationship (SAR) studies indicated that modifications in the quinolizine structure could enhance antiviral potency. The research demonstrated that certain derivatives could act as neuraminidase inhibitors, which are crucial for viral replication .

| Compound | Antiviral Activity | Mechanism of Action |

|---|---|---|

| This compound | Inhibits influenza virus replication | Neuraminidase inhibition |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Studies have shown that it exhibits significant in vitro activity against various bacterial strains. The compound's efficacy was compared with traditional antibiotics, revealing promising results particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral activities, this compound has shown potential anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible therapeutic role in inflammatory diseases .

Case Studies

- Inflammation Model : In a study involving rats with induced lung fibrosis, treatment with octahydro-quinolizine derivatives resulted in decreased expression of fibrotic markers and improved histopathological outcomes. The upregulation of anti-apoptotic proteins like Bcl-2 was noted, indicating a protective effect against tissue damage .

- Antiviral Efficacy : A recent investigation demonstrated that specific derivatives of octahydro-quinolizine significantly inhibited the H1N1 and H3N2 influenza viruses in vitro, showcasing their potential as antiviral agents .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides. For example:

-

Esterification : Reacting with alcohols in the presence of condensing agents (e.g., anhydrides) yields ester derivatives .

-

Amidation : Treatment with amines under catalytic or acidic conditions produces amides. A study using analogous quinolone carboxylic acids demonstrated efficient amidation with piperazine derivatives using a {Mo132} catalyst in refluxing water .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Anhydride, alcohol, acid catalyst | Alkyl ester derivatives |

| Amidation | Amine, {Mo132} catalyst, H₂O, reflux | Piperazine/amine-substituted amides |

Decarboxylation

Under thermal or basic conditions, the compound can undergo decarboxylation to form a hydrocarbon derivative. For example:

Key Conditions

Ring Functionalization

The saturated quinolizine ring participates in selective reactions:

-

Oxidation : Controlled oxidation with agents like KMnO₄ introduces ketone or epoxide groups .

-

Reduction : Further hydrogenation (e.g., Pd/C, H₂) is limited due to the compound’s pre-saturated structure .

Substitution Reactions

The carboxylic acid group can be replaced via nucleophilic acyl substitution:

-

Acid Chloride Formation : Reaction with SOCl₂ or PCl₅ generates reactive intermediates for subsequent substitutions .

-

Grignard Reactions : Formation of ketones or alcohols via organometallic reagents .

Comparative Reactivity

Case Study: Amination Optimization

A green protocol using {Mo132} in water achieved 97% yield for analogous quinolone amides . While not directly tested on octahydro-quinolizine-carboxylic acid, similar conditions (0.08 g catalyst, 5 mL H₂O, reflux) are theoretically applicable.

Propiedades

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339733 | |

| Record name | octahydro-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90978-66-8 | |

| Record name | octahydro-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.